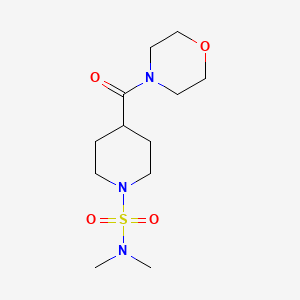![molecular formula C15H14N4O2S2 B4583127 [2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone](/img/structure/B4583127.png)
[2,5-diamino-4-(methylthio)thieno[2,3-d]pyrimidin-6-yl](4-methoxyphenyl)methanone
Overview
Description
This compound belongs to a category of molecules that have been extensively studied for their various properties and applications in chemistry and materials science. Its structure suggests potential applications in various fields due to its unique molecular arrangement and functional groups.
Synthesis Analysis
The synthesis of closely related compounds involves multiple steps, including condensation, chlorination, nucleophilic substitution, and sometimes, ring closure reactions. For example, derivatives of thieno[2,3-d]pyrimidine can be synthesized through reactions involving phosphorus oxychloride and nucleophilic reagents such as methanol or amines to produce methoxy-, alkylamino-, and dialkylamino-substituted thieno[2,3-d]pyrimidines (Grinev & Kaplina, 1985).
Molecular Structure Analysis
The molecular structure of compounds within this family has been determined using techniques such as single-crystal X-ray diffraction. These studies reveal nonplanar configurations of the pyrimidine rings and conformational disorders in methoxy groups, indicative of the complex spatial arrangement of atoms within these molecules (Akkurt et al., 2003).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines and their derivatives undergo various chemical reactions, including thermal rearrangement and bromination, leading to the formation of different substituted products. These reactions are crucial for modifying the compound's properties for specific applications (Grinev & Kaplina, 1985).
Scientific Research Applications
Synthesis and Characterization
A variety of methods have been developed for the synthesis of thienopyrimidine derivatives, highlighting their significance in organic chemistry and potential for diverse applications. For instance, novel synthesis techniques have been employed to create thieno[2,3-d]pyrimidine derivatives with enhanced antimicrobial and anti-inflammatory activities (Tolba, El-Dean, Ahmed, & Hassanien, 2018). Similarly, compounds with the thieno[2,3-d]pyrimidine scaffold have been synthesized and characterized, revealing potential applications in the development of new materials and bioactive molecules (Mabkhot, Aladdi, Al-showiman, Al-Majid, Barakat, Ghabbour, & Shaaban, 2015).
Biological Activities
Thienopyrimidine derivatives have been extensively studied for their biological activities. Research demonstrates that these compounds exhibit significant antimicrobial properties, offering a foundation for developing new antimicrobial agents (Chaudhari, 2012). Additionally, their potential as anti-inflammatory agents has been explored, suggesting their use in treating inflammation-related conditions (Tolba et al., 2018).
Material Science Applications
In the field of material science, thienopyrimidine derivatives have been investigated for their utility in creating novel materials. For example, research into polyimides incorporating thieno[2,3-d]pyrimidine units has shown promising results for memory storage applications, indicating the potential of these compounds in electronic devices (Gao, Chen, Hu, Nan, & Shen, 2023).
properties
IUPAC Name |
(2,5-diamino-4-methylsulfanylthieno[2,3-d]pyrimidin-6-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-21-8-5-3-7(4-6-8)11(20)12-10(16)9-13(22-2)18-15(17)19-14(9)23-12/h3-6H,16H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURRFBQHFFPIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(N=C3SC)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Diamino-4-methylsulfanylthieno[2,3-d]pyrimidin-6-yl)-(4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)
![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)


![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)


![1-[(4-bromo-2-thienyl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4583130.png)
![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4583154.png)